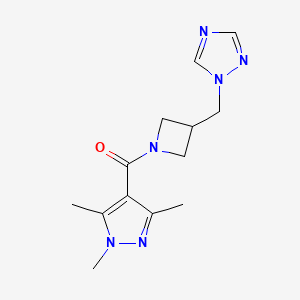

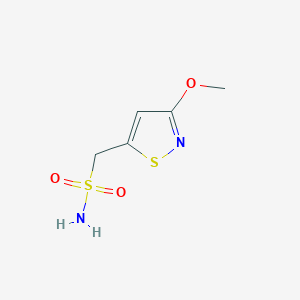

![molecular formula C17H13F3N2O3S B2470006 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 881483-01-8](/img/structure/B2470006.png)

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 3,4-dihydro-2H-1,4-benzoxazines . These derivatives have been studied due to their pesticidal, antifungal, and pharmacological activities .

Synthesis Analysis

The synthesis of these compounds involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound is based on the 3,4-dihydro-2H-1,4-benzoxazine structure . It contains a 1,4-benzoxazine ring fused to an arene scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include O-alkylation of 2-aminophenols with 2-bromoalkanoates and an intermolecular amidation reaction . These reactions are carried out under mild conditions, often at room temperature .Wissenschaftliche Forschungsanwendungen

Antioxidant Studies

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide and its derivatives have been explored for antioxidant activities. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds exhibited moderate to significant radical scavenging activity, suggesting their potential as antioxidants (Ahmad et al., 2012).

Antimicrobial and Antitumor Activities

Research has also been conducted on the antimicrobial and antitumor properties of 1,4-benzothiazine derivatives. Dabholkar and Gavande (2016) synthesized a series of compounds with antibacterial activities against Gram-positive bacteria, indicating their potential as antimicrobial agents (Dabholkar & Gavande, 2016). Additionally, Yurttaş et al. (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antifungal Activity

Gupta and Wagh (2006) investigated the antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, finding that some compounds exhibited appreciable antifungal activity (Gupta & Wagh, 2006).

Anticonvulsant Evaluation

A study by Nath et al. (2021) focused on synthesizing and evaluating indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. Their findings highlighted significant anticonvulsant effects, suggesting potential applications in the treatment of seizure disorders (Nath et al., 2021).

Inotropic Activity

Research by Robertson et al. (1986) identified the compound 6 (N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide) as a potent positive inotrope in dogs, suggesting its potential use in cardiovascular therapy (Robertson et al., 1986).

Potential as COVID-19 Drug

A theoretical investigation by Fahim and Ismael (2021) on antimalarial sulfonamides, including derivatives of benzothiazin, highlighted their potential application in the treatment of COVID-19 (Fahim & Ismael, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)25-11-7-5-10(6-8-11)21-15(23)9-14-16(24)22-12-3-1-2-4-13(12)26-14/h1-8,14H,9H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHHEQVEOOIKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({4-[Benzyl(methyl)amino]-3-nitrophenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B2469924.png)

![1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea](/img/structure/B2469925.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)

![N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2469933.png)

![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)

![(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2469941.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)